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Compound of Interest

Compound Name: Morpholine-4-carboxamide

Cat. No.: B177924

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates
the discovery of novel antimalarial agents with new mechanisms of action. The morpholine-4-
carboxamide scaffold has been identified as a key pharmacophore in the development of
potent antimalarial compounds. This document provides detailed application notes and
experimental protocols for the evaluation of quinoline-4-carboxamide derivatives, where the
morpholine moiety plays a crucial role in optimizing antimalarial efficacy and pharmacokinetic
properties. The primary focus is on a series of compounds that led to the discovery of
DDD107498 (also referred to as compound 2), a preclinical candidate with multistage
antimalarial activity.[1][2][3] These compounds act via a novel mechanism of action, the
inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][4]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for a selection of key quinoline-4-
carboxamide derivatives, highlighting the role of the morpholine substituent in achieving potent
antimalarial activity.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
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P. falciparum MRC-5 Selectivity
Compound R® Substituent  3D7 ECso (nM) Cytotoxicity Index (MRC-
[1] ECso (UM)[1] 5/3D7)
1 (Hit) - 120 >10 >83
aminopropyl
25 P _ by 70 >10 >143
morpholine
benzyl
2 (DDD107498) . 1 >10 >10000
morpholine
4-methylbenzyl
40 _ 1.1 >10 >9091
morpholine
4-fluorobenzyl
41 ] 1.3 >10 >7692
morpholine
4-chlorobenzyl
43 _ 0.8 >10 >12500
morpholine
4-
44 (trifluoromethy)b 0.7 >10 >14286
enzyl morpholine
3-methylbenzyl
45 110 >10 >91

morpholine

Table 2: In Vivo Efficacy in P. berghei Infected Mouse Model
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Dose (mglkg, Parasitemia .
. EDso (mgl/kg) Mean Survival
Compound p.o., q.d. for 4 Reduction (%) .
[1] Time (days)[1]
days)[1] [1]
25 30 93 - -
2 (DDD107498) 30 100 (cure) <1 -
>99 (1/3 mice
27 30 2.6 -
cured)
40 1 >99 <1 12
41 1 >99 <1 14
43 1 >99 <1 12
44 1 >99 <1 12
Table 3: Drug Metabolism and Pharmacokinetic (DMPK) Properties
Mouse Microsomal = Mouse Oral

PAMPA Pe (nm/s)

Compound 1] Intrinsic Clearance  Bioavailability (F%)
(mL/min/g)[1] [1]

1 (Hit) 1 150

25 <1 0.8 15

2 (DDD107498) 73 1.2 74

30 48 2.8 23

Experimental Protocols
In Vitro Antiplasmodial Activity Assay

This protocol is used to determine the 50% effective concentration (ECso) of a compound

against the erythrocytic stages of P. falciparum.

Materials:
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P. falciparum 3D7 strain

Human red blood cells (O™)

RPMI 1640 medium supplemented with Aloumax Il, L-glutamine, and hypoxanthine

SYBR Green | nucleic acid stain

Test compounds dissolved in DMSO

96-well microplates

Procedure:

e Maintain asynchronous cultures of P. falciparum 3D7 in human red blood cells at 2%
hematocrit in supplemented RPMI 1640 medium.

o Prepare serial dilutions of the test compounds in the culture medium. The final DMSO
concentration should not exceed 0.5%.

e Add 100 pL of the parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well
plate.

e Add 100 pL of the diluted compounds to the wells. Include parasite-only (positive control)
and uninfected red blood cell (negative control) wells.

 Incubate the plates for 72 hours at 37°C in a gassed incubator (5% COz, 5% Oz, 90% Nz2).

 After incubation, lyse the cells by freezing the plates at -80°C.

e Thaw the plates and add 100 pL of SYBR Green | lysis buffer to each well.

e Incubate for 1 hour in the dark at room temperature.

e Measure fluorescence using a fluorescence plate reader (excitation 485 nm, emission 530
nm).
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o Calculate ECso values by fitting the dose-response data to a sigmoidal curve using
appropriate software.

In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., MRC-5
human fetal lung fibroblasts).

Materials:

MRC-5 cell line

Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-
glutamine, and non-essential amino acids.

Resazurin sodium salt solution

Test compounds dissolved in DMSO

96-well microplates
Procedure:

o Seed MRC-5 cells in 96-well plates at a density of 4,000 cells per well and allow them to
attach overnight.

o Prepare serial dilutions of the test compounds in the culture medium.

o Remove the old medium from the cells and add 100 L of the diluted compounds. Include
cell-only (positive control) and medium-only (negative control) wells.

 Incubate the plates for 72 hours at 37°C in a humidified 5% COz atmosphere.
e Add 10 pL of resazurin solution to each well and incubate for a further 4 hours.
e Measure fluorescence (excitation 560 nm, emission 590 nm).

e Calculate ECso values from the dose-response curves.
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In Vivo Efficacy in a P. berghei Mouse Model

This protocol evaluates the in vivo antimalarial efficacy of test compounds in a murine malaria
model.

Materials:

Female BALB/c mice (6-8 weeks old)

Plasmodium berghei ANKA strain

Test compounds formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil)

Giemsa stain

Procedure:
 Infect mice intravenously with 1 x 107 P. berghei-parasitized red blood cells.
o Randomly assign mice to treatment and control groups (n=3-5 per group).

o Administer the test compound orally (p.0.) once daily for four consecutive days, starting 24
hours post-infection. The control group receives the vehicle only.

o Monitor parasitemia daily from day 3 post-infection by examining Giemsa-stained thin blood

smears.

o Calculate the percentage reduction in parasitemia on day 4 post-infection relative to the
vehicle-treated control group.

e Monitor the survival of the mice.
o Determine the 90% effective dose (ED90) by analyzing the dose-response relationship.

Visualizations
Signaling Pathway: Mechanism of Action
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The quinoline-4-carboxamide series, including DDD107498, exerts its antimalarial effect by
inhibiting protein synthesis.[1][4] The specific molecular target is the Plasmodium falciparum
translation elongation factor 2 (PfEF2), which is essential for the translocation step of
polypeptide chain elongation.[1][2]
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Caption: Inhibition of PfEF2 by quinoline-4-carboxamides blocks protein synthesis.

Experimental Workflow: Drug Discovery Cascade

The discovery of potent morpholine-4-carboxamide derivatives follows a structured screening
and optimization cascade.
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Caption: Workflow for the discovery and optimization of antimalarial leads.
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Logical Relationship: Structure-Activity Relationship
(SAR)

The optimization from the initial hit to the preclinical candidate involved key structural
modifications to improve potency and drug-like properties. The introduction of a morpholine-
containing substituent was critical.
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Caption: Key SAR insights leading from the initial hit to the preclinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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